Chromium potassium sulfate dodecahydrate (CAS: 7788-99-0), commonly known as chrome alum, is a highly soluble, crystalline double salt that provides a stoichiometrically exact source of monomeric chromium(III) ions [1]. Unlike industrial-grade basic chromium sulfates, which are polymeric mixtures, this dodecahydrate crystallizes with a precise 1:2 chromium-to-sulfate ratio and predictable hydration, ensuring exceptional batch-to-batch reproducibility [2]. Its primary procurement value lies in its well-defined coordination chemistry and clean thermal dehydration profile, making it a preferred precursor for metal-organic frameworks (MOFs), high-purity heterogeneous catalysts, and a rapid crosslinking agent for proteinaceous biopolymers like gelatin and collagen.
Substituting chromium potassium sulfate dodecahydrate with basic chromium sulfate (BCS) or chromium(III) chloride hexahydrate frequently compromises synthesis control and process safety [1]. BCS is an oligomeric mixture with variable basicity (typically 33%) and contains significant sodium sulfate diluents, introducing stoichiometric uncertainty and polymeric impurities that disrupt the self-assembly of highly ordered structures like MOFs [2]. Conversely, while chromium(III) chloride provides monomeric Cr(III), its thermal dehydration triggers hydrolysis, releasing corrosive hydrochloric acid gas that damages processing equipment. Chromium potassium sulfate avoids both failure modes: it delivers precise, monomeric Cr(III) without oligomeric contamination and undergoes clean dehydration below 100 °C without generating corrosive acidic byproducts.
For the synthesis of highly ordered chromium materials, precursor speciation is critical. Chromium potassium sulfate dodecahydrate provides 100% monomeric Cr(III) in a precise crystalline lattice, free from inert diluents [1]. In contrast, industrial basic chromium sulfate contains extensive polymeric Cr-O-Cr species and up to 30% sodium sulfate by weight. This exact stoichiometry eliminates the defect formation caused by polymeric impurities during the hydrothermal synthesis of catalysts and MOFs.
| Evidence Dimension | Precursor speciation and diluent content |
| Target Compound Data | 100% monomeric Cr(III) species; 0% inert salt diluents |
| Comparator Or Baseline | Basic chromium sulfate (~33% basicity, highly polymeric, ~25-30% Na2SO4 diluent) |
| Quantified Difference | Eliminates polymeric Cr impurities and provides exact 1:1 molar predictability |
| Conditions | Aqueous dissolution for hydrothermal synthesis |
Procuring the dodecahydrate ensures batch-to-batch reproducibility in sensitive crystallizations where polymeric chromium impurities would cause framework defects.
Thermal activation of metal precursors often dictates equipment selection. Chromium potassium sulfate dodecahydrate undergoes clean dehydration between 89 °C and 92 °C, releasing only water vapor without acid hydrolysis [1]. Conversely, heating chromium(III) chloride hexahydrate results in partial hydrolysis, releasing highly corrosive HCl gas. This non-corrosive profile significantly lowers the metallurgical requirements for drying ovens and calcination equipment.
| Evidence Dimension | Corrosive byproduct emission during dehydration (<200 °C) |
| Target Compound Data | 0% HCl or acidic gas release (pure H2O evolution at 89–92 °C) |
| Comparator Or Baseline | Chromium(III) chloride hexahydrate (releases corrosive HCl gas via hydrolysis) |
| Quantified Difference | Complete elimination of corrosive gas emissions during low-temperature drying |
| Conditions | Thermal activation / drying phase in air (<200 °C) |
Selecting this sulfate over the chloride salt prevents acid-induced corrosion of expensive thermal processing equipment during catalyst manufacturing.
In biopolymer stabilization, the choice of metal ion dictates the thermal resilience of the crosslinked matrix. Chromium potassium sulfate rapidly forms robust coordination complexes with the carboxyl groups of gelatin, raising its melting point to over 90 °C [1]. When standard aluminum potassium sulfate (alum) is used under identical conditions, the resulting coordination network is weaker, yielding a melting point typically below 75 °C. This enhanced thermal stability is critical for high-temperature aqueous processing.
| Evidence Dimension | Thermal stability (melting point) of crosslinked gelatin matrix |
| Target Compound Data | >90 °C melting point via Cr(III) coordination |
| Comparator Or Baseline | Aluminum potassium sulfate (<75 °C melting point) |
| Quantified Difference | >15 °C increase in matrix thermal stability |
| Conditions | Aqueous gelatin emulsion hardening / fixing baths |
This compound is essential for manufacturing photographic emulsions or stabilized biopolymers that must withstand elevated temperatures without swelling or melting.
Because it provides 100% monomeric Cr(III) without the polymeric impurities found in basic chromium sulfate, this compound is the ideal precursor for synthesizing highly crystalline Cr-MOFs (such as MIL-101). Its exact stoichiometry ensures reproducible framework assembly and prevents defect formation during hydrothermal synthesis [1].
In the manufacture of supported chromium catalysts, the precursor must be thermally activated. Chromium potassium sulfate is selected over chromium chlorides because its clean dehydration profile (<100 °C) releases only water vapor, completely avoiding the emission of corrosive HCl gas that damages calcination equipment [2].
For industrial applications requiring robust protein crosslinking—such as specialized photographic emulsions or stabilized collagen matrices—this compound is preferred over standard aluminum alums. Its superior coordination chemistry yields a crosslinked matrix that resists swelling and maintains structural integrity at temperatures exceeding 90 °C [3].
Irritant